molecular formula C10H6ClNO4S B2830974 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 59812-36-1

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B2830974
CAS No.: 59812-36-1
M. Wt: 271.67
InChI Key: VFXPDLXMSOHMNK-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as medicinal chemistry, material science, and organic synthesis

Mechanism of Action

Mode of Action

It’s known that benzothiophenes, the core structure of this compound, can interact with various biological targets through different mechanisms . The presence of the nitro group and the chloro group may influence the compound’s reactivity and interaction with its targets.

Biochemical Pathways

Benzothiophenes are known to be involved in various biochemical reactions, including Suzuki–Miyaura coupling . The nitro and chloro substituents may alter the compound’s involvement in these pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes a benzothiophene core and nitro and chloro substituents .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, reactivity, and interactions with its targets . .

Preparation Methods

The synthesis of 3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester involves several steps. One common method includes the nitration of 3-chloro-benzo[b]thiophene-2-carboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The esterification process involves reacting the nitrated compound with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis have also been explored to enhance reaction efficiency .

Scientific Research Applications

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

Comparison with Similar Compounds

3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester can be compared with other thiophene derivatives such as:

Properties

IUPAC Name

methyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c1-16-10(13)9-8(11)6-3-2-5(12(14)15)4-7(6)17-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXPDLXMSOHMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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